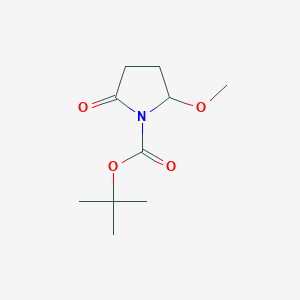
2-(3-Methylpyridin-4-yl)piperidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylpyridin-4-yl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₆N₂O It features a piperidine ring substituted with a 3-methylpyridin-4-yl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-4-yl)piperidine-1-carbaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperidine ring.
Aldehyde Functionalization: The aldehyde group is introduced through oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, PCC, DMP
Reduction: NaBH₄, LiAlH₄
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted pyridine derivatives
科学研究应用
2-(3-Methylpyridin-4-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-(3-Methylpyridin-4-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine moiety can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(3-Methylpyridin-4-yl)piperidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(3-Methylpyridin-4-yl)piperidine-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
4-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
2-(3-Methylpyridin-4-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
2-(3-methylpyridin-4-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-8-13-6-5-11(10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3 |
InChI 键 |
YDWVIUOSAQAGKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)C2CCCCN2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)

